Perillaldehyde 8,9-epoxide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-(2-methyloxiran-2-yl)cyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C10H14O2/c1-10(7-12-10)9-4-2-8(6-11)3-5-9/h2,6,9H,3-5,7H2,1H3 |
InChI Key |
GMONJVAEPKLGHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C2CCC(=CC2)C=O |
Synonyms |
perillaldehyde 8,9-epoxide |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Perillaldehyde 8,9 Epoxide
Chemoenzymatic Epoxidation Strategies
Chemoenzymatic methods offer an advantageous route for epoxide synthesis by combining the selectivity of biological catalysts with chemical processes, often under environmentally benign conditions. acs.org These strategies frequently employ enzymes or whole-cell systems to achieve specific oxidative transformations that are challenging to control through purely chemical means.
Epoxidation of Monoterpene Precursors
The biocatalytic epoxidation of monoterpenes is a versatile strategy for producing valuable epoxide compounds. acs.orgresearchgate.net Enzymes like unspecific peroxygenases (UPOs) and lipases can catalyze the epoxidation of the double bonds in monoterpenes. acs.orgresearchgate.net For instance, UPOs have been shown to convert limonene (B3431351) into both limonene 1,2-epoxide and limonene 8,9-epoxide. researchgate.net
A common approach involves the in situ generation of a peroxyacid, which then acts as the oxidizing agent. One such method uses sodium percarbonate and tetraacetylethylenediamine (B84025) (TAED) to produce peroxyacetic acid, which subsequently epoxidizes the monoterpene. scielo.br This technique has been successfully applied to a range of monoterpenes, demonstrating regioselectivity for the annular double bond in substrates like limonene and yielding up to 75% pure epoxide at room temperature without the need for metal catalysts. scielo.br The oxidation of (R)-(+)-limonene with molecular oxygen can also yield a mixture of oxidative products, including limonene-1,2-epoxide (B132270) and limonene-8,9-epoxide, alongside other compounds like carveol (B46549) and carvone (B1668592). nih.gov
Biocatalytic Approaches Utilizing Fungal Mycelia
The use of whole-cell biocatalysts, particularly fungal mycelia, presents a cost-effective and sustainable alternative to purified enzymes for epoxidation reactions. acs.orgwur.nl Freeze-dried mycelium from the psychrophilic fungus Cladosporium cladosporioides 01 has been identified as an efficient biocatalyst for the chemoenzymatic epoxidation of numerous monoterpenes. acs.orgwur.nlgroenkennisnet.nl This system functions as an alternative to more expensive options like the immobilized lipase (B570770) B from Candida antarctica (Novozym-435). acs.orgwur.nl
The process typically uses hydrogen peroxide as the oxidant in a green solvent like ethyl acetate (B1210297). acs.orgwur.nl The mycelium of C. cladosporioides has demonstrated high stability and can be reused for multiple biocatalytic cycles without a significant loss of activity. acs.orgwur.nl Substrate specificity studies have shown that this biocatalyst can efficiently convert a wide array of linear and cyclic monoterpenes into their corresponding epoxides. acs.orgwur.nl
| Substrate Class | Specific Monoterpenes |
|---|---|
| Acyclic Monoterpenes | Linalool, (S)-(−)-β-citronellol, (+)-β-citronellene, Myrcene |
| Monocyclic Monoterpenes | (S)-(−)-Perillyl alcohol, (S)-(−)-Perillaldehyde, (+)-Carvone, (S)-(−)-Citronellal |
| Bicyclic Monoterpenes | (+)-α-Pinene, (−)-β-Pinene, (1R)-(−)-Myrtenol, (S)-cis-Verbenol |
The general procedure involves dissolving the terpene substrate in ethyl acetate with the lyophilized mycelium, followed by the addition of hydrogen peroxide and acetic acid, and incubating the mixture at a moderately elevated temperature. acs.org
Enzymatic Transformations with Engineered Cytochrome P450 Enzymes
Cytochrome P450 (CYP) enzymes are powerful monooxygenases that catalyze a variety of regio- and stereoselective oxidation reactions, including epoxidation. mdpi.com Enzyme engineering has been pivotal in developing CYP variants with enhanced activity and selectivity for specific substrates. The bacterial cytochrome P450 BM3 (CYP102A1) from Bacillus megaterium is a particularly well-studied and versatile enzyme for such engineering efforts. nih.govresearchgate.net
Wild-type CYP102A1 can convert (S)-(−)-limonene into several oxidized products, including limonene-8,9-epoxide, perillyl alcohol, and (−)-perillaldehyde. researchgate.net However, its natural activity may not be optimal for producing a specific target compound. Through protein engineering, variants of CYP102A1 have been created with significantly improved catalytic efficiency and selectivity.
Recent research has focused on engineering CYP102A1 to synthesize oxidative derivatives of perillyl alcohol (POH). nih.govresearchgate.net In one study, 29 engineered CYP102A1 enzymes were screened for their activity towards POH. A mutant designated M601, containing seven mutations (R47L/F81I/F87V/E143G/L150F/L188Q/E267V), exhibited a 6.4-fold higher conversion rate than the wild-type enzyme. nih.gov The major product of this biotransformation was identified as perillyl alcohol 8,9-epoxide (POH-8,9-epoxide). nih.gov
| Parameter | Value |
|---|---|
| Optimal pH | 7.4 |
| Optimal Temperature | 35 °C |
| Km | 2.77 mM |
| kcat | 540 min-1 |
| Highest Product Concentration | 1.72 mM (at 5.0 mM POH after 6h) |
Structural modeling suggests that the mutations in the M601 variant, particularly those near the water channel, are responsible for its increased catalytic activity. nih.gov This enzymatic approach provides an efficient and sustainable process for producing POH-8,9-epoxide. nih.gov
Chemical Synthesis Pathways from Precursor Compounds
Traditional chemical synthesis provides direct and scalable routes to perillaldehyde (B36042) 8,9-epoxide from its precursors. These methods typically involve the oxidation of either perillyl alcohol or perillaldehyde.
Derivatization from Perillyl Alcohol
Perillyl alcohol is a primary starting material for the synthesis of perillaldehyde 8,9-epoxide. sigmaaldrich.com The transformation involves the oxidation of both the alcohol group to an aldehyde and the epoxidation of the 8,9-double bond. Comparing the bioactivity of perillyl alcohol with its derivatives, such as perillaldehyde 1,2-epoxide and this compound, has shown that the presence of both the aldehyde and epoxide functional groups may contribute to higher biological effects. academicjournals.org
The synthesis of perillyl alcohol itself can be achieved from precursors like (S)-(−)-β-pinene. mdpi.com A two-step process involves the epoxidation of β-pinene followed by a ring-opening reaction to yield perillyl alcohol. mdpi.comgoogle.com This monoterpenoid can then be further derivatized. As discussed in section 2.1.3, engineered enzymes can directly convert perillyl alcohol into perillyl alcohol 8,9-epoxide, which is a structural analog of this compound. nih.gov Further oxidation of the alcohol group would yield the final product.
Epoxidation of Perillaldehyde
This compound is directly derived from the chemical epoxidation of perillaldehyde. smolecule.com Standard epoxidation methods can be employed, often using peracids like meta-chloroperbenzoic acid (m-CPBA) as the oxidizing agent under controlled temperature conditions to ensure selective epoxidation of the isopropenyl group's double bond. smolecule.com One study reported a yield of approximately 48.5% for this conversion. smolecule.com
The synthesis of the positional isomer, perillaldehyde 1,2-epoxide, has also been described. This involves reacting perillaldehyde with hydrogen peroxide in methanol (B129727), with the addition of potassium hydroxide (B78521) at low temperatures. academicjournals.org While this produces the 1,2-epoxide, the methodology is indicative of the general approach for epoxidizing the perillaldehyde molecule. Studies comparing the two isomers have noted that both possess a p-menthane (B155814) skeleton with an aldehyde and an epoxide group, and both exhibit high cytotoxic activity in vitro, suggesting the importance of these functional groups. academicjournals.orgresearchgate.net
Multi-step Synthesis from Beta-Pinene
The synthesis of this compound can be achieved through a multi-step process commencing with the naturally occurring monoterpene, β-pinene. This synthetic route leverages the structural relationship between the pinane (B1207555) skeleton of β-pinene and the p-menthane framework of this compound.
A key strategic transformation involves the acid-catalyzed rearrangement of the pinane structure to yield menthane derivatives. mdpi.com The process begins with (S)-(−)-β-pinene, which is first converted to (S)-(−)-β-pinene epoxide. mdpi.com This is typically achieved through epoxidation using an oxidizing agent like hydrogen peroxide in the presence of a catalyst. mdpi.com
The subsequent step involves the cleavage of the four-membered ring of β-pinene epoxide. This ring-opening reaction can be catalyzed by various means to produce (S)-(−)-perillyl alcohol. mdpi.com For instance, an elegant approach utilizes 1 equivalent of 30% hydrogen peroxide and 0.5 equivalent of benzonitrile (B105546) for the initial epoxidation, followed by epoxide ring opening with ammonium (B1175870) nitrate, affording (S)-(−)-perillyl alcohol in a 68% yield. mdpi.com Perillyl alcohol serves as a direct precursor in the synthesis of this compound. mdpi.comsigmaaldrich.com The final stage involves the selective epoxidation of the isopropenyl group of the perillyl alcohol derivative to yield the target compound, this compound. mdpi.com
| Starting Material | Intermediate 1 | Intermediate 2 | Final Product |
| (S)-(−)-β-Pinene | (S)-(−)-β-Pinene Epoxide | (S)-(−)-Perillyl Alcohol | This compound |
Preparation of this compound Analogues and Derivatives
Research into the biological activity of this compound has prompted the synthesis of various analogues and derivatives to explore structure-activity relationships. These synthetic modifications often target the aldehyde or epoxide functionalities, or the cyclohexene (B86901) ring.
A notable analogue is perillaldehyde 1,2-epoxide , a positional isomer where the epoxide ring is located on the cyclohexene double bond instead of the isopropenyl group. academicjournals.org The synthesis of this compound starts from perillaldehyde. mdpi.com In a typical procedure, a solution of perillaldehyde in methanol is cooled in an ice bath and treated with 30% hydrogen peroxide. mdpi.com A solution of potassium hydroxide is then added dropwise, and the reaction is stirred for several hours. mdpi.com After extraction with dichloromethane (B109758) and purification by silica (B1680970) gel column chromatography (using a hexane (B92381)/ethyl acetate 9:1 mixture as the eluent), perillaldehyde 1,2-epoxide can be obtained with a yield of approximately 77.8%. mdpi.com
Another class of derivatives includes N-arylamide derivatives of (S)-perillic acid . Perillic acid itself is an oxidation product of perillaldehyde. Based on established methods for amide synthesis, novel analogues have been created and their structures confirmed using nuclear magnetic resonance spectroscopy. rsc.org For example, two such derivatives, 4-(Prop-1-en-2-yl)-N-(3-(trifluoromethyl)phenyl)cyclohex-1-ene-1-carboxamide and N-Dodecyl-4-(prop-1-en-2-yl)cyclohex-1-ene-1-carboxamide, have been synthesized and studied. rsc.org
Furthermore, chiral β-amino acid derivatives have been prepared from (S)-(−)-perillaldehyde. beilstein-journals.org This synthetic pathway first involves the oxidation of perillaldehyde to perillic acid, which is then esterified to produce a Michael acceptor like tert-butyl perillate (B1240657). beilstein-journals.org The conjugate addition of an amine, such as dibenzylamine, to this acceptor results in diastereomeric β-amino esters. beilstein-journals.org These esters can then be transformed into the corresponding β-amino acids, which are valuable as building blocks in medicinal chemistry. beilstein-journals.org
| Parent Compound | Synthetic Method | Derivative/Analogue Class | Example Compound | Reference |
| Perillaldehyde | Epoxidation | Positional Isomer | Perillaldehyde 1,2-epoxide | mdpi.com |
| (S)-Perillic Acid | Amide Synthesis | N-arylamide Derivatives | 4-(Prop-1-en-2-yl)-N-(3-(trifluoromethyl)phenyl)cyclohex-1-ene-1-carboxamide | rsc.org |
| (S)-(−)-Perillaldehyde | Oxidation, Esterification, Michael Addition | β-Amino Acid Derivatives | tert-Butyl perillate (Intermediate) | beilstein-journals.org |
Biological Activity Investigations of Perillaldehyde 8,9 Epoxide in Preclinical Models
In Vitro Cytotoxicity and Antiproliferative Activity in Cell Lines
Studies have demonstrated that (-)-perillaldehyde (B192075) 8,9-epoxide exhibits significant cytotoxic and antiproliferative effects across a range of human tumor cell lines. nih.gov The compound has shown a high percentage of growth inhibition, indicating its potential as a cytotoxic agent. semanticscholar.org
Activity Against Ovarian Adenocarcinoma Cell Lines (e.g., OVCAR-8)
In studies using the OVCAR-8 human ovarian adenocarcinoma cell line, (-)-perillaldehyde 8,9-epoxide has demonstrated potent cytotoxic activity. nih.govmdpi.com Research has shown that this compound achieves a high percentage of growth inhibition against these cells. semanticscholar.org Specifically, at a concentration of 25 µg/mL, (-)-perillaldehyde 8,9-epoxide induced a growth inhibition of 96.32% in OVCAR-8 cells. academicjournals.org Further testing established an IC50 value—the concentration required to inhibit 50% of cell growth—of 1.75 µL/mg for this cell line. semanticscholar.orgwiley.com
Activity Against Colon Carcinoma Cell Lines (e.g., HCT-116)
The cytotoxic effects of (-)-perillaldehyde 8,9-epoxide have also been evaluated against the HCT-116 human colon carcinoma cell line. nih.govmdpi.com The compound was found to be highly effective, with a growth inhibition percentage of 98.64% at a concentration of 25 µg/mL. academicjournals.org The IC50 value for HCT-116 cells was determined to be 1.03 µL/mg. semanticscholar.orgwiley.com
Activity Against Glioblastoma Cell Lines (e.g., SF-295, U251)
Against the SF-295 human glioblastoma cell line, (-)-perillaldehyde 8,9-epoxide displayed very strong cytotoxic activity, with a growth inhibition of 99.89% at a 25 µg/mL concentration. nih.govacademicjournals.org The IC50 value for SF-295 cells was reported to be between 1.03 and 1.75 µL/mg. semanticscholar.orgwiley.com Research has also highlighted the cytotoxic potential of perillaldehyde (B36042) 8,9-epoxide against brain tumor cells, noting that the presence of both epoxide and aldehyde functional groups may be crucial for its high cytotoxicity. portlandpress.com
Activity Against Leukemia Cell Lines (e.g., HL-60)
(-)-Perillaldehyde 8,9-epoxide has shown marked activity against the HL-60 human leukemia cell line. nih.gov Studies revealed an IC50 value of 0.64 µg/mL. nih.gov The compound was observed to decrease the number of viable HL-60 cells while increasing the number of non-viable cells in a concentration-dependent manner. nih.gov
Interactive Data Table: In Vitro Cytotoxicity of (-)-Perillaldehyde 8,9-Epoxide
| Cell Line | Cancer Type | Growth Inhibition (GI%) at 25 µg/mL | IC50 Value |
| OVCAR-8 | Ovarian Adenocarcinoma | 96.32% | 1.75 µL/mg |
| HCT-116 | Colon Carcinoma | 98.64% | 1.03 µL/mg |
| SF-295 | Glioblastoma | 99.89% | 1.03-1.75 µL/mg |
| HL-60 | Leukemia | Not Reported | 0.64 µg/mL |
Comparative Cytotoxicity with Related Monoterpenes and Derivatives
When compared to other structurally related p-menthane (B155814) derivatives, (-)-perillaldehyde 8,9-epoxide consistently demonstrates superior cytotoxic activity. nih.gov For instance, it exhibited higher cytotoxicity than its parent compound, (-)-perillaldehyde. The growth inhibition for (-)-perillaldehyde 8,9-epoxide ranged from 96.32% to 99.89%, whereas for (-)-perillaldehyde, it was between 59.28% and 83.03% against OVCAR-8, HCT-116, and SF-295 cell lines. semanticscholar.orgnih.gov
Similarly, perillyl alcohol showed high but lesser cytotoxicity (GI = 90.92%–95.82%) compared to its epoxide derivative. nih.gov The introduction of an epoxide group to the perillaldehyde structure appears to significantly enhance its antiproliferative effects. nih.govacademicjournals.org This suggests that the presence of both the aldehyde and the epoxide groups in the p-menthane skeleton is a key factor for the compound's potent cytotoxicity. academicjournals.orgportlandpress.com In one study, (-)-perillaldehyde 8,9-epoxide was the only compound tested that was more cytotoxic than perillyl alcohol. nih.govdntb.gov.ua
Mechanisms of Biological Action (In Vitro)
The primary mechanisms through which (-)-perillaldehyde 8,9-epoxide exerts its cytotoxic effects in cancer cells are the induction of apoptosis and necrosis. semanticscholar.orgwiley.com Studies on HL-60 leukemia cells, using methods such as fluorescence microscopy with acridine (B1665455) orange/ethidium bromide staining and hematoxylin-eosin coloration, have confirmed these modes of cell death. nih.gov Following treatment with the compound, researchers observed severe morphological changes in the cells, which are characteristic of apoptosis and necrosis. nih.gov This suggests that the compound's ability to inhibit cancer cell proliferation is directly linked to its capacity to trigger these programmed cell death pathways. nih.govsemanticscholar.org
Induction of Apoptosis
Studies have shown that (-)-perillaldehyde 8,9-epoxide can induce apoptosis in human leukemia (HL-60) cells. nih.govmdpi.commdpi.com Morphological changes consistent with apoptosis were observed in HL-60 cells following treatment with the compound. nih.govmdpi.com This suggests that one of the mechanisms of its anticancer action is the programmed cell death of cancer cells. nih.govwiley.com The induction of apoptosis is a key mechanism by which many anticancer agents exert their effects, and the ability of perillaldehyde 8,9-epoxide to trigger this process makes it a compound of interest in cancer research. nih.gov
Induction of Necrosis
In addition to apoptosis, (-)-perillaldehyde 8,9-epoxide has also been found to induce necrosis in human leukemia (HL-60) cells. nih.govmdpi.commdpi.com The presence of both apoptotic and necrotic cell death processes was confirmed through fluorescence microscopy. nih.govmdpi.com This dual mechanism of inducing cell death could contribute to its potent cytotoxic effects against cancer cells. nih.govwiley.com
Modulation of Mitochondrial Pathways
The anticancer effects of perillaldehyde, a related compound, have been linked to the mitochondrial pathway. mdpi.com Treatment with perillaldehyde resulted in a reduction of the mitochondrial membrane potential and an increase in reactive oxygen species (ROS). mdpi.com While direct studies on this compound's specific modulation of mitochondrial pathways are not detailed in the provided results, the known involvement of mitochondria in apoptosis suggests a potential area for its mechanism of action. nih.gov The intrinsic mitochondrial death pathway, involving initiator caspase-9, is a crucial element of apoptosis. nih.gov
Antioxidant Responses via NRF2 Activation (Conceptual relation to perillaldehyde)
Perillaldehyde, the parent compound of this compound, has been shown to activate the Nrf2-Keap1 system, a key pathway in cellular antioxidant responses. nih.govresearchgate.net This activation leads to the upregulation of thioredoxin, which helps protect cells against oxidative stress. nih.gov Perillaldehyde has been found to activate the NRF2/HO1 antioxidant pathway in human keratinocytes. kyushu-u.ac.jpbiocrick.com Specifically, it promotes the translocation of Nrf2 from the cytoplasm to the nucleus, where it can activate antioxidant response elements. mdpi.comarvojournals.org While these findings are for perillaldehyde, they suggest a potential mechanism by which its derivatives, like this compound, might also exert protective or modulatory effects in biological systems.
In Vivo Antitumor Efficacy in Animal Models
The antitumor properties of this compound have been evaluated in vivo, particularly using the Sarcoma 180 tumor model.
Sarcoma 180 Tumor Model Studies
In studies using mice inoculated with Sarcoma 180 (S-180) tumor cells, this compound demonstrated significant antitumor activity. mdpi.comresearchgate.net Intraperitoneal administration of the compound led to a dose-dependent inhibition of tumor growth. mdpi.comresearchgate.net The tumor growth inhibition rate was 38.4% and 58.7% at two different dosages. mdpi.com These findings highlight the potential of this compound as an anticancer agent in a living organism. mdpi.comresearchgate.net
Comparison with Perillyl Alcohol in Tumor Growth Inhibition
When compared to its parent compound, perillyl alcohol, this compound showed comparable or even superior antitumor activity in some contexts. In the Sarcoma 180 model, there was no statistically significant difference in the antitumor activity between this compound and perillyl alcohol. mdpi.com However, in vitro studies on human tumor cell lines indicated that this compound exhibited a higher percentage of growth inhibition compared to perillyl alcohol. mdpi.comportlandpress.com This suggests that the structural modifications, specifically the presence of the epoxide and aldehyde groups, may enhance its cytotoxic potential. mdpi.comportlandpress.com
Comparison with Synthetic Analogs in Preclinical Tumor Models
Research into the anticancer potential of this compound has involved comparisons with its synthetic analogs to understand structure-activity relationships. In preclinical studies, (-)-Perillaldehyde 8,9-epoxide has demonstrated significant cytotoxic activity against various human tumor cell lines. nih.govmdpi.com
One study compared the cytotoxic effects of 18 structurally related p-menthane derivatives, including (-)-Perillaldehyde 8,9-epoxide, against ovarian adenocarcinoma (OVCAR-8), colon carcinoma (HCT-116), and glioblastoma (SF-295) human tumor cell lines. mdpi.com The results highlighted that (-)-Perillaldehyde 8,9-epoxide exhibited the highest percentage of cell proliferation inhibition, with growth inhibition (GI) values ranging from 96.32% to 99.89%. nih.govmdpi.com This was superior to other analogs such as perillyl alcohol (GI = 90.92%–95.82%), (+)-limonene 1,2-epoxide (GI = 58.48%–93.10%), and (-)-perillaldehyde (GI = 59.28%–83.03%). nih.govmdpi.com The IC50 values for (-)-Perillaldehyde 8,9-epoxide were found to be in the range of 1.03–1.75 µL/mg. nih.govsemanticscholar.org
The presence of both an epoxide group and an aldehyde group in the structure of (-)-Perillaldehyde 8,9-epoxide appears to be crucial for its enhanced cytotoxicity. mdpi.com For instance, (-)-perillaldehyde, which lacks the epoxide group, and perillyl alcohol, which has a hydroxyl group instead of an aldehyde, both showed lower cytotoxic activity compared to (-)-Perillaldehyde 8,9-epoxide. mdpi.com This suggests that the combination of the epoxide and aldehyde functionalities contributes significantly to its potent anti-proliferative effects. mdpi.com
Furthermore, in a study using a sarcoma 180 tumor model in mice, this compound demonstrated tumor growth inhibition of up to 58.7%. researchgate.netwiley.com This was compared to its positional isomer, perillaldehyde 1,2-epoxide, which also exhibited significant antitumor activity. academicjournals.org Both isomers possess a p-menthane skeleton with an aldehyde and an epoxide group, indicating the importance of these features for in vivo efficacy. academicjournals.org
Table 1: Comparison of Cytotoxic Activity of this compound and its Analogs
| Compound | Cell Line | Growth Inhibition (GI%) | IC50 |
|---|---|---|---|
| (-)-Perillaldehyde 8,9-epoxide | OVCAR-8, HCT-116, SF-295 | 96.32% - 99.89% nih.govmdpi.com | 1.03 - 1.75 µL/mg nih.govsemanticscholar.org |
| Perillyl alcohol | OVCAR-8, HCT-116, SF-295 | 90.92% - 95.82% nih.govmdpi.com | Not specified in sources |
| (+)-Limonene 1,2-epoxide | OVCAR-8, HCT-116, SF-295 | 58.48% - 93.10% nih.govmdpi.com | Not specified in sources |
| (-)-Perillaldehyde | OVCAR-8, HCT-116, SF-295 | 59.28% - 83.03% nih.govmdpi.com | Not specified in sources |
| Perillaldehyde 1,2-epoxide | HCT-116, OVCAR-8, SF-295, HL-60 | 95.66% - 99.71% researchgate.net | 9.70 - 23.61 µM mdpi.com |
Other Reported Biological Activities (In Vitro/Preclinical)
Beyond its anticancer properties, this compound and its related compounds have been investigated for other biological activities.
Perillaldehyde, the precursor to this compound, has shown notable antifungal effects. It has been reported to inhibit the growth of various fungi, including Aspergillus flavus, Aspergillus oryzae, Aspergillus niger, Alternaria alternata, Ceratocystis fimbriata, and Penicillium sp. mdpi.com The antifungal activity of perillaldehyde has also been evaluated in vapor phase against Penicillium expansum and Botrytis cinerea. csic.es While specific studies focusing solely on the antifungal activity of this compound are limited in the provided search results, the known antifungal properties of its parent compound, perillaldehyde, suggest a potential area for future investigation.
Similar to its antifungal properties, the antibacterial activity of perillaldehyde has been documented. It has shown inhibitory effects against bacteria such as Micrococcus luteus, Staphylococcus epidermidis, and Bacillus cereus. mdpi.com One study highlighted that when vaporized with an air washer, (-)-perillaldehyde exhibited the highest antibacterial activity among several tested compounds, reducing the average germ count by 53%. biocrick.com While these findings pertain to perillaldehyde, they provide a basis for exploring the potential antibacterial properties of its epoxide derivative, this compound.
Structure Activity Relationship Sar Studies of Perillaldehyde 8,9 Epoxide
Influence of Epoxide and Aldehyde Functional Groups on Bioactivity
The presence of both an epoxide and an aldehyde functional group in the perillaldehyde (B36042) 8,9-epoxide structure is a significant determinant of its high cytotoxicity. mdpi.comnih.gov Studies comparing perillaldehyde 8,9-epoxide to related compounds have highlighted the importance of these two groups. For instance, (-)-perillaldehyde (B192075) 8,9-epoxide demonstrated a higher percentage of cell growth inhibition (GI) against various human tumor cell lines compared to perillyl alcohol, which possesses a hydroxyl group instead of an aldehyde. mdpi.commdpi.com This suggests that the combination of the epoxide and aldehyde moieties contributes to a more potent cytotoxic effect. academicjournals.org
The anti-proliferative activity is notably more pronounced when both the epoxide and aldehyde groups are present in the chemical structure. mdpi.com For example, (+)-limonene 1,2-epoxide, which only contains an epoxide group, was found to be less bioactive than (-)-perillaldehyde 8,9-epoxide. mdpi.com Similarly, (-)-perillaldehyde, which has an aldehyde group but lacks the 8,9-epoxide, also shows lower cytotoxic activity. mdpi.com This synergistic effect of the two functional groups is a key factor in the potent bioactivity of this compound. academicjournals.org
Impact of Carbon-Carbon Double Bond Epoxidation on Cytotoxicity
The epoxidation of the carbon-carbon double bond at the 8,9-position of the perillaldehyde molecule significantly enhances its cytotoxic properties. mdpi.comdntb.gov.ua In general, the replacement of a C-C double bond with an epoxide group, in conjunction with an aldehyde group, leads to an increase in cytotoxicity. mdpi.com This is evident when comparing the bioactivity of (-)-perillaldehyde 8,9-epoxide to that of (-)-perillaldehyde. The former consistently exhibits higher growth inhibition percentages against cancer cell lines. mdpi.com
Studies on other p-menthane (B155814) derivatives further support this observation. For instance, the epoxidation of carvone (B1668592) and pulegone (B1678340) results in a notable increase in their cytotoxic effects. The high reactivity of the epoxide group, an oxirane ring, is believed to contribute to the enhanced biological activity of the molecule. researchgate.net This increased reactivity can lead to interactions with cellular components, contributing to the observed cytotoxicity.
Role of Stereochemistry in Biological Activity
Stereochemistry plays a crucial role in the biological activity of this compound and related p-menthane derivatives. mdpi.com The spatial arrangement of atoms within the molecule can significantly affect how it interacts with biological targets. For example, studies comparing enantiomers of carvone, (+)-carvone and (-)-carvone, showed different levels of cytotoxicity, indicating that stereochemistry influences the biological effect. semanticscholar.org
Comparative Analysis with p-Menthane Derivatives
When compared to other p-menthane derivatives, (-)-perillaldehyde 8,9-epoxide stands out for its high cytotoxic activity. mdpi.com In a study evaluating eighteen structurally correlated p-menthane compounds, (-)-perillaldehyde 8,9-epoxide was found to be the most cytotoxic, exhibiting the highest percentage of cell proliferation inhibition. mdpi.comsemanticscholar.org It was more potent than perillyl alcohol, (+)-limonene 1,2-epoxide, (-)-perillaldehyde, and (-)-8-hydroxycarvotanacetone. mdpi.com
The table below provides a comparative overview of the cytotoxic activity of this compound and other related p-menthane derivatives against various human tumor cell lines.
| Compound | OVCAR-8 (ovarian) GI% | HCT-116 (colon) GI% | SF-295 (glioblastoma) GI% |
| (-)-Perillaldehyde 8,9-epoxide | 98.64 | 96.32 | 99.89 |
| Perillyl alcohol | 95.82 | 91.68 | 90.92 |
| (+)-Limonene 1,2-epoxide | 58.48 | 93.10 | 70.43 |
| (-)-Perillaldehyde | 59.28 | 83.03 | 68.32 |
| (-)-8-Hydroxycarvotanacetone | 61.59 | 94.01 | 75.23 |
| (-)-Carvone | 2.28 | 12.28 | 8.78 |
| (+)-Carvone | 34.39 | 48.07 | 40.15 |
| Data sourced from Andrade et al. (2015) mdpi.com |
The IC50 values, which represent the concentration required to inhibit 50% of cell growth, further underscore the potency of (-)-perillaldehyde 8,9-epoxide.
| Compound | OVCAR-8 (ovarian) IC50 (µg/mL) | HCT-116 (colon) IC50 (µg/mL) | SF-295 (glioblastoma) IC50 (µg/mL) | HL-60 (leukemia) IC50 (µg/mL) |
| (-)-Perillaldehyde 8,9-epoxide | 1.75 | 1.03 | 1.16 | 0.64 |
| (-)-8-Hydroxycarvotanacetone | 2.05 | 0.93 | 1.84 | 1.12 |
| Data sourced from Andrade et al. (2015) mdpi.comnih.gov |
These comparative analyses consistently demonstrate the superior cytotoxic potential of this compound among the tested p-menthane derivatives, highlighting the favorable combination of its structural features for bioactivity. mdpi.com
Biotransformation and Metabolic Pathways in Non Human Systems
Microbial Conversion Pathways of Terpenoids to Epoxides
Microorganisms, including various species of fungi and bacteria, are capable of oxidizing terpenoids at different positions, often leading to the formation of epoxides. These reactions are a key part of the microbe's metabolic machinery to assimilate or detoxify these carbon-rich compounds. nih.govfrontiersin.orguniversiteitleiden.nl The epoxidation typically occurs at one of the double bonds within the terpenoid structure.
Fungal biotransformation is a particularly well-documented strategy for producing terpenoid epoxides. unirioja.es For instance, the endophytic fungus Pestalotiopsis versicolor has been shown to convert R-(+)-limonene into several products, including limonene-1,2-epoxide (B132270), although the major product is the corresponding diol. unirioja.es Similarly, studies with other endophytic fungi, such as Penicillium sp. AF-LAB4 isolated from the Amazonian fruit Malpighia emarginata, demonstrated the accumulation of limonene-1,2-epoxide when limonene (B3431351) was provided as the sole carbon source. proceedings.science The fungus Cladosporium cladosporioides is also an efficient biocatalyst for the chemoenzymatic epoxidation of limonene, producing both limonene 1,2-epoxide and the minor intermediate limonene 8,9-epoxide, which can be further converted to limonene diepoxide. wur.nl
The biotransformation is not limited to limonene. A study on the biotransformation of S-(-)-perillyl alcohol, a structural analog of perillaldehyde (B36042), by the bacterium Streptomyces ikutamanensis Ya-2-1 resulted in the formation of 8,9-epoxy perillyl alcohol. researchgate.net This specific transformation highlights the microbial capability to epoxidize the terminal double bond of the isopropenyl group, a reaction directly analogous to the formation of perillaldehyde 8,9-epoxide from perillaldehyde.
The table below summarizes selected microbial transformations of terpenoids leading to epoxide formation.
Table 1: Microbial Biotransformation of Terpenoids to Epoxides
| Microorganism | Substrate | Epoxide Product(s) | Reference(s) |
|---|---|---|---|
| Pestalotiopsis versicolor | R-(+)-Limonene | Limonene-1,2-epoxide | unirioja.es |
| Penicillium sp. | Limonene | Limonene-1,2-epoxide | proceedings.science |
| Cladosporium cladosporioides | Limonene | Limonene 1,2-epoxide, Limonene 8,9-epoxide | wur.nl |
Enzymatic Biotransformation of Related Compounds
The microbial conversion of terpenoids to epoxides is mediated by specific oxidative enzymes. Understanding these enzymes and their catalytic mechanisms is crucial for developing targeted biocatalytic processes. The primary enzyme families involved in these epoxidation reactions are cytochrome P450 monooxygenases (P450s) and peroxygenases. nih.govfrontiersin.org
Cytochrome P450s are a versatile class of enzymes known to catalyze a wide range of oxidative reactions, including the epoxidation of non-activated carbon-carbon double bonds. frontiersin.org The bacterial cytochrome P450 BM3 (CYP102A1) from Bacillus megaterium is a well-studied example. Through protein engineering, its substrate specificity and catalytic activity can be significantly enhanced. In a recent study, an engineered CYP102A1 mutant, M601, was developed to efficiently catalyze the epoxidation of perillyl alcohol (POH) to produce perillyl alcohol 8,9-epoxide. nih.gov This engineered biocatalyst showed a 6.4-fold higher conversion rate compared to the wild-type enzyme, demonstrating the power of enzyme engineering to create catalysts for specific, challenging chemical transformations. nih.gov
Peroxygenases represent another class of enzymes capable of performing epoxidation reactions. A peroxygenase-containing preparation from oat (Avena sativa) flour has been successfully used for the stereospecific epoxidation of both (R)- and (S)-limonene. nih.govmdpi.com This enzymatic system primarily yields the corresponding 1,2-monoepoxides with excellent diastereoselectivity. nih.govmdpi.com
Chemoenzymatic approaches, often utilizing lipases, have also been developed. In these systems, a lipase (B570770) catalyzes the formation of a peracid from a carboxylic acid and hydrogen peroxide in situ. This peracid then acts as the oxidizing agent to epoxidize the terpene. wur.nlacs.org For example, the epoxidation of D-limonene has been achieved using Novozym 435 (an immobilized lipase B from Candida antarctica) to generate limonene oxide and limonene dioxide. acs.org Similarly, the freeze-dried mycelium of Cladosporium cladosporioides, which contains lipases, has been used for the chemoenzymatic epoxidation of a wide range of monoterpenes, including perillyl alcohol. wur.nl
Table 2: Enzymes Involved in the Biotransformation of Related Terpenoids
| Enzyme/System | Source | Substrate | Product | Reference(s) |
|---|---|---|---|---|
| Engineered Cytochrome P450 BM3 (M601) | Bacillus megaterium (engineered) | Perillyl alcohol | Perillyl alcohol 8,9-epoxide | nih.gov |
| Peroxygenase | Oat (Avena sativa) flour | (R)-Limonene, (S)-Limonene | trans-1,2-Monoepoxide, cis-1,2-Monoepoxide | nih.govmdpi.com |
| Novozym 435 (Lipase B) | Candida antarctica | D-Limonene | Limonene oxide, Limonene dioxide | acs.org |
Theoretical Considerations of Metabolic Fate in Non-Human Biological Systems
Once formed, epoxides like this compound are typically not the final metabolic products in non-human biological systems. Due to their chemical reactivity, epoxides are often considered transient intermediates that are further metabolized. The metabolic fate of such compounds can be predicted by examining the known pathways for structurally similar terpenoid epoxides in microorganisms.
The most common metabolic route for epoxides is enzymatic hydrolysis to form the corresponding vicinal diols. This reaction is catalyzed by a class of enzymes known as epoxide hydrolases. In the context of terpenoid metabolism, the conversion of limonene-1,2-epoxide to limonene-1,2-diol is a well-established pathway in many fungi, including Phomopsis sp. and Pestalotiopsis versicolor. unirioja.esnih.gov In these organisms, the diol is often found in much higher concentrations than the epoxide, suggesting that the hydrolysis step is rapid and efficient. unirioja.esnih.gov By analogy, it is highly probable that this compound would be enzymatically hydrated to form the corresponding perillaldehyde-8,9-diol (p-mentha-1-en-7-al-8,9-diol) in a microbial environment.
Further oxidation is another plausible metabolic fate. The conversion of limonene 1,2-epoxide to limonene diepoxide by Cladosporium cladosporioides demonstrates that a second epoxidation event can occur on a molecule that already contains an epoxide ring. wur.nl Therefore, it is theoretically possible that the endocyclic double bond of this compound could be subsequently oxidized to form a diepoxide.
Broader metabolic pathways for acyclic terpenes, such as the Atu (acyclic terpene utilization) and Liu (leucine and isovalerate utilization) pathways in Pseudomonas species, involve initial oxidation followed by beta-oxidation-like degradation. uni-stuttgart.de While these pathways are primarily described for acyclic structures, the initial oxidative steps catalyzed by P450s and dehydrogenases are common to the metabolism of many terpenes. frontiersin.orguni-stuttgart.de Therefore, after the initial epoxidation and potential hydrolysis, the perillaldehyde moiety could undergo further oxidation of the aldehyde group to a carboxylic acid, forming a derivative of perillic acid, which can then enter central metabolic pathways. scielo.brmdpi.com The ultimate fate in a non-human biological system is likely the complete degradation of the carbon skeleton to be used as a source of carbon and energy. proceedings.science
Analytical and Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of Perillaldehyde (B36042) 8,9-epoxide. Both ¹H and ¹³C NMR are utilized to map the connectivity of atoms within the molecule.
In a study detailing the photochemical reactions of perillaldehyde, the diastereoisomers of 8,9-epoxy perillaldehyde were confirmed through various spectroscopic data. tandfonline.com For a related compound, an epoxy alcohol, the ¹H NMR spectrum showed a characteristic singlet at 3.48 ppm, which corresponds to a CH-epoxide proton in a pseudo-equatorial position. scielo.br This type of specific chemical shift information is crucial for confirming the presence and stereochemistry of the epoxide ring in Perillaldehyde 8,9-epoxide.
While specific NMR data for this compound is not extensively detailed in the provided results, the analysis of its precursor, perillaldehyde, offers insight into the expected spectral features. The ¹H NMR spectrum of (-)-perillaldehyde (B192075) reveals distinct signals for its various protons, including the aldehydic proton at approximately 9.4 ppm. osu.educhemicalbook.com The epoxidation of the isopropenyl group would lead to predictable changes in the chemical shifts of the adjacent protons and carbons, which would be readily observable in the NMR spectra of this compound.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy would confirm the presence of key functional groups such as the aldehyde and the newly formed epoxide ring.
Studies on related compounds provide expected spectral regions for these functionalities. For instance, the IR spectrum of a similar epoxy ketone showed absorption bands for the carbonyl group (C=O) around 1710-1724 cm⁻¹ and for the C-O-C stretch of the epoxide ring. scielo.br Another study on a related epoxide derivative reported an absorption band at 937 cm⁻¹ corresponding to the epoxide ring. The analysis of perillaldehyde itself shows a characteristic aldehyde C=O stretch. The presence of these characteristic absorption bands in the IR spectrum of a synthesized sample provides strong evidence for the successful formation of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is invaluable for assessing the purity of this compound and confirming its molecular weight and fragmentation pattern.
In GC, the sample is vaporized and separated into its components based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments.
Research involving the analysis of essential oils and their components frequently utilizes GC-MS for identification and quantification. researchgate.netmdpi.comb-cdn.net For this compound, a GC-MS analysis would provide a retention time specific to the compound under the given chromatographic conditions, and the mass spectrum would show a molecular ion peak corresponding to its molecular formula, C₁₀H₁₄O₂. mdpi.com The fragmentation pattern would further corroborate the proposed structure. For instance, the photochemical reaction products of perillaldehyde were analyzed using a Hitachi M-80B spectrometer to confirm their identity. tandfonline.com
Chromatographic Purification Techniques (e.g., Column Chromatography)
Following its synthesis, this compound typically requires purification to remove any unreacted starting materials, byproducts, or solvents. Column chromatography is a widely used and effective technique for this purpose. smolecule.com
In this method, the crude reaction mixture is loaded onto a column packed with a solid adsorbent, most commonly silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.
Several studies report the use of column chromatography on silica gel for the purification of this compound and related compounds. mdpi.comrsc.org For example, the product was purified using a mobile phase of hexane (B92381) and ethyl acetate (B1210297) in a 9:1 ratio. mdpi.comacademicjournals.org In another instance, a similar solvent system of hexane:EtOAc (9.2:0.8) was used to purify a related ketone. scielo.br The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.
Computational Chemistry and Molecular Modeling Approaches
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal information about the structural, dynamic, and thermodynamic properties of a molecule. mdpi.com For a flexible molecule like perillaldehyde (B36042) 8,9-epoxide, MD simulations are crucial for exploring its conformational landscape in different environments, such as in solution or near a biological target.
The process involves generating a starting conformation of the molecule and simulating its dynamic behavior over a period, often on the scale of nanoseconds to microseconds. mdpi.commdpi.com Analysis of the resulting trajectory allows for the identification of stable conformers, the calculation of dihedral angle distributions, and the determination of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess stability and flexibility. mdpi.com
While specific MD simulation studies focusing exclusively on perillaldehyde 8,9-epoxide are not extensively detailed in the literature, the methodology has been applied to its direct precursor, (S)-(−)-limonene, in the context of its interaction with enzymes. For instance, MD simulations were used to generate docking poses for the complex between (S)-(−)-limonene and the N-terminal P450 heme domain of cytochrome P450 BM3 (CYP102A1). nih.gov These simulations are essential for understanding how the substrate orients itself within the enzyme's active site, a critical factor that determines which products, including limonene (B3431351) 8,9-epoxide, are formed. nih.govresearchgate.net Such simulations can track conformational changes in both the enzyme and the substrate over time. nih.gov
| MD Simulation Parameter | Description and Relevance for this compound |
| Force Field | An empirical set of energy functions and parameters used to calculate the potential energy of the system. A suitable force field (e.g., AMBER, GROMOS) must be chosen to accurately model the atomic interactions of the epoxide. mdpi.comoatext.com |
| Conformational Ensemble | The collection of three-dimensional structures the molecule adopts over the simulation time. This provides a comprehensive view of the molecule's flexibility and preferred shapes. mdpi.com |
| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed conformations. It is used to evaluate the stability of the molecule's structure during the simulation. mdpi.com |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. It helps identify the most flexible regions of the this compound molecule. mdpi.com |
| Interaction Energy | Can be calculated between the epoxide and a target protein or solvent molecules to understand the nature and strength of intermolecular forces, such as hydrogen bonds and van der Waals interactions. |
Computational Docking Studies (Conceptual relevance for biological targets)
Computational docking is a molecular modeling technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in structure-based drug design and for hypothesizing the mechanism of action of bioactive compounds. nih.gov Given that this compound has demonstrated significant antitumor activity against various cancer cell lines, including ovarian, colon, brain, and leukemia cells, computational docking is highly relevant for exploring its potential biological targets. wiley.comnih.gov
The docking process involves placing the 3D structure of this compound into the binding site of a target macromolecule. An algorithm then samples a large number of possible conformations and orientations of the ligand within the site, and a scoring function is used to rank them based on their predicted binding affinity. oatext.com The output provides insights into the binding mode, the key amino acid residues involved in the interaction, and the estimated free energy of binding. oatext.comnih.gov
Potential biological targets for this compound could include proteins involved in cell proliferation and apoptosis, such as tubulin or kinases, which are common targets for anticancer agents. frontiersin.org Docking studies could elucidate how the epoxide interacts with these targets, for example, by identifying specific hydrogen bonds or hydrophobic interactions between the ligand and amino acid residues in the binding pocket. frontiersin.org
| Docking Study Component | Description and Relevance for this compound |
| Ligand Preparation | The 3D structure of this compound is generated and optimized to find its lowest energy conformation. |
| Receptor Preparation | The 3D crystal structure of a potential biological target (e.g., tubulin, EGFR kinase) is obtained from a database like the Protein Data Bank (PDB). frontiersin.org |
| Docking Algorithm | Software such as AutoDock or the Glide module in Schrödinger is used to explore the conformational space of the ligand within the receptor's active site. oatext.comnih.gov |
| Scoring Function | A mathematical function that estimates the binding affinity. Lower scores (e.g., docking score, glide energy) typically indicate a more favorable binding interaction. oatext.com |
| Binding Mode Analysis | The top-ranked poses are analyzed to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with specific amino acid residues of the target protein. frontiersin.org |
Theoretical Studies on Reaction Mechanisms in Synthesis or Biotransformation
Theoretical studies, particularly those employing Density Functional Theory (DFT), are invaluable for elucidating the detailed mechanisms of chemical reactions. These methods can calculate the energies of reactants, transition states, and products, providing a quantitative picture of the reaction pathway and its feasibility.
In the context of synthesis , theoretical studies can explore the mechanisms of epoxidation of the precursor, perillaldehyde, or the rearrangement and ring-opening reactions of the epoxide itself. For example, DFT calculations have been used to study the isomerization of structurally similar α- and β-pinene epoxides, revealing multi-step mechanisms and explaining product selectivity. researchgate.net Such studies on this compound could clarify the stereochemical and regiochemical outcomes of its synthesis and subsequent transformations.
Regarding biotransformation , a primary metabolic pathway for epoxides in biological systems is hydrolysis to the corresponding diol, often catalyzed by epoxide hydrolase (EH) enzymes. nih.gov Theoretical studies have been conducted on the full reaction mechanism of human soluble epoxide hydrolase (sEH). nih.gov These studies, using DFT methods, model the enzyme's active site and calculate the potential energy surfaces for the two-step reaction: an initial nucleophilic attack by an aspartate residue to open the epoxide ring and form a covalent enzyme-substrate intermediate, followed by hydrolysis of this intermediate by a water molecule. nih.gov A similar theoretical approach could be applied to this compound to predict its susceptibility to enzymatic hydrolysis and the regioselectivity of the epoxide ring-opening (i.e., which carbon atom is attacked).
| Theoretical Approach | Application to this compound | Key Insights |
| DFT Calculations | Modeling the transition states and intermediates in the chemical synthesis or rearrangement of the epoxide. researchgate.net | Provides activation energies, reaction enthalpies, and a detailed understanding of bond-forming and bond-breaking steps. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying the biotransformation of the epoxide within an enzyme active site (e.g., epoxide hydrolase). The epoxide and key active site residues are treated with QM, while the rest of the protein is treated with MM. | Elucidates the role of specific amino acid residues in catalysis, the energetics of the enzymatic reaction pathway, and the factors controlling regioselectivity. nih.gov |
| Global Reactivity Descriptors | Calculating properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.com | Helps predict the reactivity of the epoxide ring and other functional groups toward nucleophiles and electrophiles. |
Enzyme Modification and Regioselectivity Prediction through Computational Methods
The production of specific monoterpene derivatives like this compound through biocatalysis can be hampered by low regioselectivity, where the enzyme produces a mixture of several products. researchgate.net For instance, the oxidation of (S)-(−)-limonene by wild-type cytochrome P450 enzymes like CYP102A1 yields a complex mixture of compounds, including limonene-1,2-epoxide (B132270), limonene-8,9-epoxide, perillyl alcohol, and perillaldehyde. nih.govresearchgate.net Computational methods are being developed to engineer enzymes with enhanced selectivity for a desired product.
One such approach is the Mutation Site Prediction for Enhancing the Regioselectivity (MSPER) method. researchgate.net This technique uses conformational data from docking poses, often generated by MD simulations, as input. researchgate.net It then automatically generates a ranked list of mutation sites on the enzyme that are predicted to destabilize the binding poses leading to byproducts while maintaining the poses that result in the target product. researchgate.net
This method was successfully applied to the enzyme CYP102A1 to enhance its regioselectivity in the oxidation of (S)-(−)-limonene. researchgate.net By identifying and mutating key amino acid residues in the active site, researchers were able to increase the production of specific target compounds. researchgate.net This highlights a powerful synergy between computational prediction and experimental enzyme engineering. Such a strategy could be conceptually applied to develop a biocatalyst that selectively produces this compound from either limonene or perillaldehyde, minimizing the formation of unwanted isomers and byproducts. The integration of computational methods like mutability landscapes and MD simulations into directed evolution workflows is a key strategy for accelerating the engineering of enzymes for specific catalytic functions. unito.it
| Computational Method | Objective | Application Example |
| Molecular Dynamics (MD) Simulations | To generate a set of representative docking poses of a substrate (e.g., limonene) in an enzyme's active site. nih.gov | Simulating the CYP102A1-limonene complex to understand the different binding modes that lead to various oxidized products. nih.gov |
| Docking Pose Clustering | To group the numerous simulated poses into distinct conformational clusters. | Identifying which clusters are likely to produce this compound versus other byproducts. |
| Mutation Site Prediction (e.g., MSPER) | To identify amino acid residues in the enzyme that, when mutated, will selectively favor the formation of a target product. researchgate.net | Predicting mutations in CYP102A1 that would increase the yield of a specific epoxide by destabilizing conformations that lead to other products. researchgate.net |
| Directed Evolution | An experimental protein engineering technique guided by computational predictions to create improved enzyme variants. unito.it | Creating and screening the predicted CYP102A1 mutants to confirm enhanced regioselectivity for the desired product. |
Future Research Directions and Perspectives
Development of Novel Analogues with Enhanced Bioactivity
A promising avenue for future research lies in the chemical modification of perillaldehyde (B36042) 8,9-epoxide to synthesize novel analogues with superior bioactivity. Studies have already shown that the presence of both an epoxide and an aldehyde functional group may be crucial for its high cytotoxicity against cancer cells. nih.gov Comparisons between perillaldehyde 8,9-epoxide and its positional isomer, perillaldehyde 1,2-epoxide, have revealed that both exhibit high in vitro cytotoxicity, suggesting that the p-menthane (B155814) skeleton containing these two functional groups is a key contributor to this effect. academicjournals.org
The replacement of the hydroxyl group in perillyl alcohol with an aldehyde group, combined with the addition of an epoxide group, results in a marked increase in growth inhibition against tumor cell lines. academicjournals.org For instance, (−)-perillaldehyde 8,9-epoxide has been shown to exhibit the highest percentage of cell proliferation inhibition among several structurally correlated p-menthane derivatives. nih.gov This highlights the potential for targeted modifications to yield compounds with even greater potency. Future work could explore the synthesis of amino-modified derivatives, a strategy that has proven successful for other natural products by enhancing solubility and anticancer activity. nih.gov The goal would be to develop analogues that demonstrate substantial tumor growth inhibition at lower therapeutic doses compared to the parent compound.
Table 1: Comparative In Vitro Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | Reported Activity | Source |
|---|---|---|---|
| (-)-Perillaldehyde (B192075) 8,9-epoxide | OVCAR-8 (Ovarian) | 96.32% GI | nih.gov |
| (-)-Perillaldehyde 8,9-epoxide | HCT-116 (Colon) | 99.89% GI | nih.gov |
| (-)-Perillaldehyde 8,9-epoxide | SF-295 (Glioblastoma) | 98.64% GI | academicjournals.org |
| (-)-Perillaldehyde 8,9-epoxide | HL-60 (Leukemia) | IC50: 0.64 µg/mL | |
| Perillaldehyde 1,2-epoxide | OVCAR-8 (Ovarian) | 99.37% GI | academicjournals.org |
| Perillaldehyde 1,2-epoxide | HCT-116 (Colon) | 95.66% GI | academicjournals.org |
| Perillaldehyde 1,2-epoxide | SF-295 (Glioblastoma) | 99.46% GI | academicjournals.org |
| Perillyl Alcohol | OVCAR-8 (Ovarian) | 91.68% GI | academicjournals.org |
| Perillyl Alcohol | HCT-116 (Colon) | 92.00% GI | academicjournals.org |
| Perillyl Alcohol | SF-295 (Glioblastoma) | 95.82% GI | academicjournals.org |
Elucidation of Complete Biochemical Pathways
While preliminary studies have pointed to several biochemical effects of related monoterpenes, the complete biochemical pathways affected by this compound remain largely uncharacterized. Research on its parent compound, perillyl alcohol, and other derivatives has indicated various mechanisms, including the inhibition of prenylation enzymes like Farnesyl transferase and Geranylgeranyl transferase 1. Furthermore, dehydroperillic acid, another related metabolite, has been shown to inhibit DNA synthesis.
Future research must focus on detailed mechanistic studies to identify specific pharmacological biomarkers involved in the effects of this compound. nih.gov This includes investigating its influence on key metabolic processes, such as polyamine metabolism, which has been implicated in the anticancer effects of (R)-limonene. nih.gov A thorough elucidation of these pathways is essential for understanding its precise mechanism of action and for identifying potential synergistic combinations with other therapeutic agents.
Investigation of Intracellular Signaling Cascades
A critical area for future investigation is the detailed mapping of the intracellular signaling cascades modulated by this compound. The compound is known to induce apoptosis and necrosis in various tumor cell lines, including leukemia, colon, ovarian, and brain cancer cells. nih.gov This suggests a profound impact on cell survival and death signaling.
One key pathway of interest is the phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT) pathway, which is often overactive in cancer and plays a crucial role in cell survival. nih.gov Some anticancer agents are known to induce apoptosis by blocking this pathway. nih.gov Furthermore, studies on related monoterpenes suggest the involvement of caspases, which are central to the process of apoptosis. nih.gov Future studies should aim to determine if this compound acts on initiator caspases like caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), and the subsequent activation of effector caspases such as caspase-3. nih.gov Investigating its effect on the ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2 would further clarify its role in the mitochondrial death pathway. nih.gov Other potential signaling pathways to explore, based on studies of perillyl alcohol, include the Na+/K+-ATPase and mTOR/4E-BP1 signaling pathways.
Advanced Delivery System Research for Preclinical Applications
The clinical translation of hydrophobic compounds like this compound is often hindered by poor solubility and limited bioavailability. Therefore, research into advanced delivery systems is paramount for its preclinical development. Nano-encapsulation strategies, such as the use of solid lipid nanoparticles (SLNs) and cyclodextrin (B1172386) inclusion complexes, represent a promising approach.
SLNs have been successfully used to encapsulate other monoterpenes, like (+)-limonene 1,2-epoxide and perillyl alcohol, improving their drug release profiles and therapeutic efficacy. semanticscholar.orgprecisionnanomedicine.com These nanoparticle systems can enhance passive cellular absorption and potentially improve oral bioavailability. semanticscholar.org Similarly, forming inclusion complexes with carriers like β-cyclodextrin has been shown to be a viable strategy for improving the properties of perillyl alcohol without inducing toxicity in non-malignant cells. nih.gov Future research should focus on formulating this compound into such nano-delivery systems. The development and characterization of these formulations will be a critical step toward enabling effective and reliable preclinical in vivo studies. precisionnanomedicine.commdpi-res.com
Q & A
What mechanisms underlie the cytotoxicity of PA8,9E in human cancer cell lines, and how do apoptosis and necrosis contribute to its effects?
Basic Research Focus
PA8,9E induces dose-dependent cytotoxicity primarily through apoptosis, with necrosis observed only at higher concentrations. Flow cytometry assays (e.g., Annexin V/PI staining) reveal that apoptosis accounts for ~60–70% of cell death at 1.28 μg/mL, compared to <20% necrosis . Key apoptotic markers (e.g., caspase-3 activation, Bax/Bcl-2 ratio modulation) should be quantified to confirm mechanisms. Dose-response curves (MTT assays) show IC₅₀ values ranging from 1.03–1.75 μM in ovarian adenocarcinoma (OVCAR-8), colon carcinoma (HCT-116), and glioblastoma (SF-295) cells .
Methodological Note : Use standardized NCI protocols for cytotoxicity screening, including triplicate experiments with positive controls (e.g., doxorubicin) .
How does the structural modification of perillyl alcohol to PA8,9E enhance its antitumor activity?
Advanced Structure-Activity Relationship (SAR)
PA8,9E, a synthetic p-menthane derivative, replaces perillyl alcohol’s hydroxyl group with an aldehyde and introduces an 8,9-epoxide moiety. This modification increases growth inhibition (GI%) from ~90% (perillyl alcohol) to >95% in HCT-116, OVCAR-8, and SF-295 cells . Computational docking studies suggest the epoxide group enhances DNA intercalation or protein binding, while the aldehyde improves membrane permeability . Comparative assays with positional isomers (e.g., perillaldehyde 1,2-epoxide) highlight the critical role of epoxide placement in bioactivity .
Experimental Design : Synthesize analogs with varied functional groups and test cytotoxicity via high-throughput screening.
What in vivo models validate PA8,9E’s antitumor efficacy, and how do toxicological parameters compare between healthy and tumor-bearing mice?
Preclinical Toxicology & Efficacy
In S-180 sarcoma-bearing mice, PA8,9E (200 mg/kg/day, intraperitoneal) inhibits tumor growth by 58.7% without significant hepatorenal toxicity. Organ mass analyses show no statistically significant changes in liver (4.57–5.07 g/100 g), spleen, or kidney weights compared to controls . However, tumor-bearing mice exhibit greater weight loss (-1.58 ± 0.33 g vs. -0.71 ± 0.53 g in healthy mice), suggesting tumor burden exacerbates metabolic stress .
Methodology : Use 7-day treatment protocols with daily dosing; monitor body weight, organ indices, and serum biomarkers (AST/ALT, creatinine) .
How does PA8,9E’s selectivity for cancer cells compare to its effects on normal cells?
Selectivity & Safety Profiling
PA8,9E demonstrates low hemolytic activity (<5% at 500 μg/mL) and no cytotoxicity toward non-cancerous cell lines (e.g., human fibroblasts) at concentrations <25 μM . In toxicological studies, PA8,9E (200 mg/kg/day) does not alter liver or kidney histopathology in healthy mice, unlike chemotherapy controls (e.g., 5-FU) .
Assay Recommendation : Combine hemolysis assays (mouse erythrocytes) with parallel cytotoxicity screens on normal and cancer cell lines .
What synergistic interactions exist between PA8,9E and conventional chemotherapeutics?
Combination Therapy & Drug Resistance
PA8,9E synergizes with doxorubicin (CI <1.0) in leukemia HL-60 cells, potentially via dual induction of ROS and DNA damage . Preclinical models suggest PA8,9E may reverse multidrug resistance by inhibiting P-glycoprotein efflux, though this requires validation using ABC transporter assays .
Experimental Approach : Apply Chou-Talalay synergy analysis with fixed-ratio drug combinations and measure IC₅₀ shifts .
What analytical methods are recommended for quantifying PA8,9E in biological matrices?
Pharmacokinetics & Bioanalysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column and MRM transitions (e.g., m/z 167→123) achieves detection limits of 0.1 ng/mL in plasma . Stability studies indicate PA8,9E degrades rapidly in aqueous solutions; use fresh preparations or stabilize with antioxidants (e.g., BHT) .
Protocol Note : Validate methods per FDA guidelines for linearity, precision, and recovery in murine plasma .
Does PA8,9E exhibit genotoxic potential, and what pathways mediate its DNA interactions?
Genotoxicity & Epoxide Reactivity
PA8,9E’s 8,9-epoxide group can form DNA adducts, analogous to aflatoxin-induced mutations (e.g., G→T transversions in p53) . However, glutathione S-transferase (GST)-mediated detoxification reduces adduct formation in vivo . Comet assays and γH2AX staining are recommended to assess DNA damage in treated cells .
Risk Mitigation : Co-administer GST inducers (e.g., sulforaphane) to minimize genotoxicity in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
